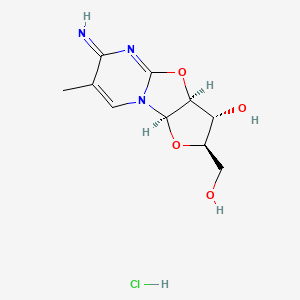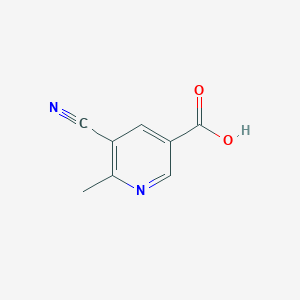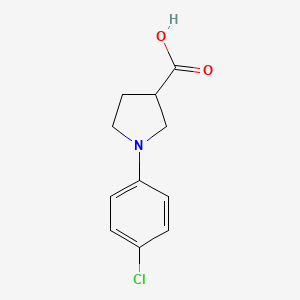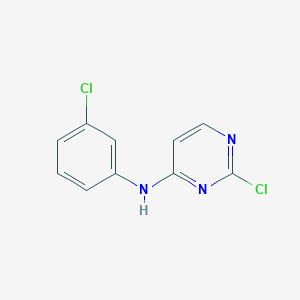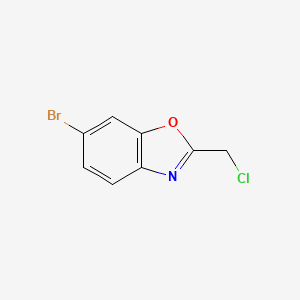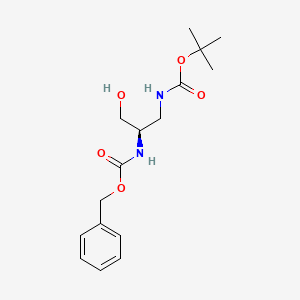![molecular formula C13H18ClNO2 B1424987 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide CAS No. 92105-53-8](/img/structure/B1424987.png)
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide
説明
“2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71394 . It is also known by its CAS Number: CB51691851 .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” consists of a central carbon atom bonded to a chlorine atom, a nitrogen atom, and two other carbon atoms . The nitrogen atom is further bonded to a phenyl ring and a propan-2-yloxy group .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” are not available, similar compounds often undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” include a molecular weight of 241.71394 . Unfortunately, specific details such as melting point, boiling point, and density were not available in the sources .科学的研究の応用
Environmental Degradation and Toxicity Studies
Advanced oxidation processes (AOPs) are a focal point for researchers aiming to degrade recalcitrant compounds like acetaminophen (ACT), revealing insights into the degradation pathways, by-products, and biotoxicity of similar compounds. AOPs lead to various by-products, some of which are mutagenic or toxic, highlighting the environmental risks and degradation mechanisms of complex organic molecules (Qutob et al., 2022).
Pharmacological Implications
Studies on analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, which share structural similarities with 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, have been synthesized and evaluated for potential carcinogenicity. These studies shed light on the molecular interactions and potential health risks of related compounds (Ashby et al., 1978).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) offer parallels to the fate of acetamides in aquatic environments. ETBE's biodegradation pathways, involving hydroxylation and the formation of by-products such as tert-butyl alcohol (TBA), provide a model for understanding how similar compounds might degrade in natural settings and the implications for water quality and ecosystem health (Thornton et al., 2020).
特性
IUPAC Name |
2-chloro-N-[2-(4-propan-2-yloxyphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWJFVVBYIGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide](/img/structure/B1424904.png)
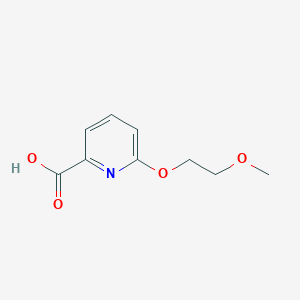
![2-[Methyl(piperazine-1-sulfonyl)amino]ethan-1-ol hydrochloride](/img/structure/B1424907.png)
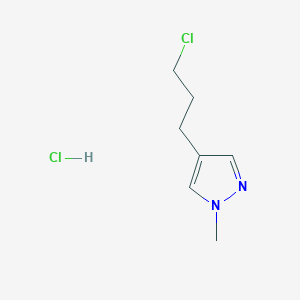
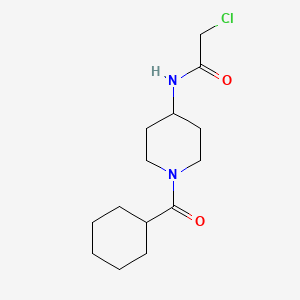
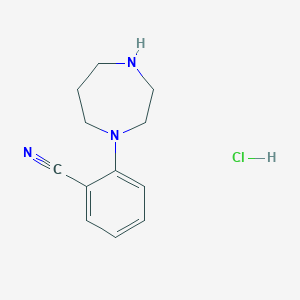
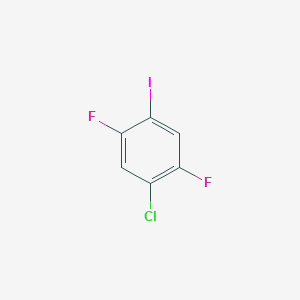
![ethyl (2Z)-3-(dimethylamino)-2-[(4-methylphenyl)carbonyl]prop-2-enoate](/img/structure/B1424915.png)
